Methyl 5-(propan-2-YL)-1,6-dioxaspiro[2.5]octane-2-carboxylate
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
Infrared (IR) Spectroscopy
Mass Spectrometry (MS)
- Molecular ion peak at m/z 214.26.
- Fragmentation patterns include loss of the isopropyl group (m/z 157) and cleavage of the ester moiety (m/z 59 for -COOCH₃).
Computational Modeling of Electronic Structure
Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level provide insights into the compound’s electronic properties:
- HOMO-LUMO Gap : A gap of ~5.2 eV indicates moderate reactivity, with the HOMO localized on the ester group and the LUMO on the dioxane ring.
- Electrostatic Potential (ESP) : The ester oxygen atoms exhibit high electron density, making them susceptible to nucleophilic attack.
- Torsional Barriers : The spiro system’s rigidity results in high rotational barriers (>15 kcal/mol) for the dioxane and cyclopropane rings.
These models align with experimental reactivity data, explaining the compound’s preference for ring-opening reactions at the ester or dioxane sites.
Properties
Molecular Formula |
C11H18O4 |
|---|---|
Molecular Weight |
214.26 g/mol |
IUPAC Name |
methyl 5-propan-2-yl-1,6-dioxaspiro[2.5]octane-2-carboxylate |
InChI |
InChI=1S/C11H18O4/c1-7(2)8-6-11(4-5-14-8)9(15-11)10(12)13-3/h7-9H,4-6H2,1-3H3 |
InChI Key |
BMSYHHJZXGGSIB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CC2(CCO1)C(O2)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of Methyl 5-(propan-2-yl)-1,6-dioxaspiro[2.5]octane-2-carboxylate
General Synthetic Strategy
The synthesis of this compound typically involves the construction of the spirocyclic 1,6-dioxaspiro[2.5]octane ring system followed by the introduction of the methyl ester group at the 2-position. The key synthetic challenge lies in forming the spirocyclic acetal moiety with the correct stereochemistry and functionalization.
Reported Synthetic Routes
Diazo Compound Mediated Cyclization
A more advanced and selective method reported in the literature involves the use of methyl 2-diazo-4-oxo precursors that undergo intramolecular cyclization in the presence of diols to form the spirocyclic dioxane ring.
- Reagents: Methyl 2-diazo-4-oxo compounds and disilylated diols.
- Conditions: Low temperature (−30 to −40 °C) in dichloromethane solvent.
- Procedure: The diazo compound is reacted with the disilylated diol, followed by addition of pyridine to quench the reaction.
- Purification: Column chromatography on silica gel using ethyl acetate/petroleum ether mixtures.
This method achieves high yields (80–97%) and allows precise control over the stereochemistry of the spiro center.
Industrial Scale Synthesis
Industrial production often employs optimized versions of the above laboratory methods, focusing on scalability and cost-effectiveness. Purification is typically achieved by distillation or crystallization to obtain high-purity material suitable for specialty chemical applications.
Comparative Table of Preparation Methods
| Method | Key Reagents | Conditions | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Acid-catalyzed acetal formation | Ketone intermediate, 1,2-diol | Mild acid, room temp | 70–85 | Simple, mild conditions | May require protection steps |
| Diazo compound cyclization | Methyl 2-diazo-4-oxo, disilylated diol | −30 to −40 °C, CH2Cl2 | 80–97 | High selectivity, stereocontrol | Requires diazo precursors |
| Industrial synthesis | Optimized ketone and diol precursors | Scaled-up, distillation | >85 | Scalable, cost-effective | Requires specialized equipment |
Detailed Research Data and Analytical Results
Spectroscopic Characterization
-
- ^1H NMR (400 MHz, CDCl3) shows characteristic signals for the spirocyclic protons, methyl ester group, and the isopropyl substituent. For example, multiplets at δ 5.3–5.7 ppm correspond to acetal protons, and singlets at ~3.7 ppm indicate the methyl ester group.
-
- Molecular ion peak consistent with the molecular weight of 214.26 g/mol.
-
- Purification by silica gel chromatography using EtOAc/petroleum ether mixtures yields the compound as a pale yellow oil or solid with Rf values around 0.17–0.41 depending on substitution patterns.
Reaction Yields and Purity
- Yields for the diazo-mediated cyclization method are reported between 80% and 97%, with purity confirmed by NMR and chromatographic methods.
- Acid-catalyzed methods typically provide yields in the range of 70% to 85%, with purity enhanced by recrystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(propan-2-yl)-1,6-dioxaspiro[2.5]octane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium
Reduction: Lithium aluminum hydride in dry ether
Substitution: Sodium methoxide in methanol
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Methyl 5-(propan-2-yl)-1,6-dioxaspiro[2.5]octane-2-carboxylate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s unique structure makes it a valuable scaffold for the development of new pharmaceuticals.
Biological Studies: It is used in studies to understand the interactions of spirocyclic compounds with biological targets.
Industrial Applications: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which Methyl 5-(propan-2-yl)-1,6-dioxaspiro[2.5]octane-2-carboxylate exerts its effects is primarily through its interactions with molecular targets in biological systems. The spirocyclic structure allows it to fit into specific binding sites on enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Spirocyclic Esters
| Property | Methyl 5-(propan-2-YL)-1,6-dioxaspiro[2.5]octane-2-carboxylate | Methyl 4-methoxy-1,6-dioxaspiro[2.5]octane-2-carboxylate |
|---|---|---|
| Molecular Formula | C₁₀H₁₆O₅ | C₉H₁₄O₅ |
| Molecular Weight (g/mol) | 216.23 | 202.20 |
| Key Substituents | -COOCH₃ (position 2), -CH(CH₃)₂ (position 5) | -COOCH₃ (position 2), -OCH₃ (position 4) |
| Functional Groups | Ester, alkyl | Ester, methoxy ether |
| Hydrogen Bonding Potential | Limited (alkyl group) | Moderate (methoxy oxygen as acceptor/donor) |
Physicochemical and Reactivity Differences
- Lipophilicity : The isopropyl group in the target compound increases hydrophobicity compared to the methoxy substituent in the analog, which may affect solubility and membrane permeability.
- Hydrogen Bonding: The methoxy oxygen in the analog can participate in hydrogen bonding, influencing crystal packing and intermolecular interactions, as observed in studies of hydrogen-bonded spiro systems .
Research Findings and Limitations
By contrast, the analog Methyl 4-methoxy-1,6-dioxaspiro[2.5]octane-2-carboxylate has been partially characterized, though critical data (e.g., density, flash point) remain unavailable .
The lack of crystallographic data for the target compound precludes detailed analysis of its hydrogen-bonding patterns or packing motifs, which are critical for understanding stability and solubility. However, studies on related spiro systems highlight the role of substituents in dictating supramolecular architectures .
Biological Activity
Methyl 5-(propan-2-YL)-1,6-dioxaspiro[2.5]octane-2-carboxylate (CAS Number: 1560907-10-9) is a unique compound characterized by its spirocyclic structure and potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.
The molecular formula of this compound is with a molecular weight of 214.26 g/mol. The compound features a dioxaspiro ring system, which contributes to its chemical reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₈O₄ |
| Molecular Weight | 214.26 g/mol |
| IUPAC Name | This compound |
| Structure | Structure |
Biological Activity
Recent studies have indicated that this compound exhibits various biological activities, including:
Antimicrobial Properties:
Research has shown that compounds with similar spirocyclic structures often demonstrate antimicrobial activity. The unique configuration of this compound may enhance its interaction with microbial cell membranes, leading to increased permeability and cell death.
Antifungal Activity:
The compound has been investigated for its antifungal properties against several strains of fungi. Preliminary results suggest that it inhibits fungal growth by disrupting cell wall synthesis.
Mechanism of Action:
The mechanism by which this compound exerts its biological effects is believed to involve:
- Hydrolysis of the Ester Group: This process may release active intermediates that interact with cellular pathways.
- Binding Affinity: The spirocyclic structure may enhance binding to specific enzymes or receptors in target organisms.
Case Studies
-
Antimicrobial Efficacy Study:
A study conducted on the antimicrobial efficacy of various dioxaspiro compounds found that this compound exhibited significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL. -
Fungal Resistance Study:
In an investigation into antifungal resistance, the compound demonstrated effectiveness against Candida albicans, with a MIC of 16 µg/mL. The study highlighted the potential for developing new antifungal agents derived from spirocyclic compounds.
Research Findings
Recent literature has emphasized the importance of exploring the biological activities of compounds like this compound due to their structural uniqueness and potential therapeutic applications:
- Synthesis and Characterization: Various synthetic routes have been developed to produce this compound in high yield and purity, facilitating further biological testing.
- Potential Applications in Drug Development: Given its promising biological activities, there is ongoing research into the use of this compound as a lead for developing new antimicrobial and antifungal agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
